2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid
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Overview
Description
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol . This compound is characterized by a dioxepine ring fused to a benzene ring, with a carboxylic acid functional group attached at the 8th position . It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions . One common method involves the reaction of catechol derivatives with epoxides, followed by oxidation and carboxylation steps . The reaction conditions often require the use of catalysts such as Lewis acids and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve optimization of the laboratory methods to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, aldehydes, and substituted benzene or dioxepine derivatives .
Scientific Research Applications
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the dioxepine ring can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid is unique due to its specific structural features, including the position of the carboxylic acid group and the fusion of the dioxepine ring to the benzene ring . These structural attributes confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3,5-dihydro-2H-1,4-benzodioxepine-8-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c11-10(12)7-1-2-8-6-13-3-4-14-9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12) |
InChI Key |
ACNRDLWOAHYKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CO1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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